5-Bromo-2-methylbenzothiazole is a heterocyclic aromatic compound with the chemical formula C₈H₆BrNS. Its synthesis has been reported in various scientific journals, with different methodologies employed. One common approach involves the reaction of 2-amino-5-bromotoluene with thioformamide in the presence of a Lewis acid catalyst []. The resulting product is then purified using techniques like column chromatography and recrystallization.
Several studies have characterized the physical and chemical properties of 5-bromo-2-methylbenzothiazole. These studies have reported its melting point, boiling point, solubility in various solvents, and its spectroscopic data (e.g., NMR, IR, MS) [, ]. This information is crucial for researchers working with the compound, as it helps them understand its behavior and potential applications.
Research suggests that 5-bromo-2-methylbenzothiazole might possess various potential applications, although many of these are still under investigation. Here are some examples:
5-Bromo-2-methylbenzothiazole is an organic compound with the chemical formula C₈H₆BrNS and a molecular weight of 228.11 g/mol. It is classified as a benzothiazole derivative, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the benzothiazole ring. The compound has several notable physical properties, including a log P value of approximately 3.18, indicating moderate lipophilicity, and a polar surface area of 41.13 Ų, which suggests its potential for biological activity and interaction with cellular membranes .
5-Bromo-2-methylbenzothiazole exhibits significant biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. It has been identified as an inhibitor for CYP1A2 and CYP2C19, which are important in drug metabolism . The compound's moderate lipophilicity and ability to permeate biological membranes suggest potential applications in pharmacology and agrochemicals.
The primary synthesis method involves:
Another method includes reacting with tetramethylstannane under specific conditions to produce derivatives like 2,5-dimethylbenzothiazole .
Studies indicate that 5-Bromo-2-methylbenzothiazole interacts with several biological systems:
Several compounds share structural similarities with 5-Bromo-2-methylbenzothiazole. Here are some notable examples:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 6-Bromo-2-methylbenzo[d]thiazole | 0.89 | Bromine at position 6; similar methyl substitution. |
| 4-Bromo-2-methylbenzo[d]thiazole | 0.83 | Bromine at position 4; different substitution pattern. |
| Benzothiazole | N/A | Parent structure without bromine or methyl substitutions; serves as a basis for comparison. |
| 7-Bromo-2-methylbenzo[d]thiazole | N/A | Bromine at position 7; demonstrates variations in reactivity due to positional changes. |
These compounds highlight the uniqueness of 5-Bromo-2-methylbenzothiazole through its specific bromine positioning and methyl substitution, affecting its chemical behavior and biological activity.
The electrophilic aromatic substitution reactions of 5-bromo-2-methylbenzothiazole demonstrate characteristic regioselectivity patterns influenced by both the electron-withdrawing bromine substituent and the methyl group at the 2-position. Bromination reactions proceed preferentially at the carbon-5 position when using bromine in the presence of ferric bromide catalyst, achieving yields of 85% with a regioselectivity ratio of 4:1 favoring carbon-5 over carbon-6 substitution . This selectivity pattern reflects the combined electronic effects of the existing substituents.
Nitration reactions exhibit distinct regioselectivity compared to halogenation, with the nitro group preferentially attacking the carbon-6 position. Under standard nitrating conditions using concentrated nitric acid and sulfuric acid at room temperature, yields of 72% are obtained with a carbon-6 to carbon-4 selectivity ratio of 3:1 [2]. The directing effects observed follow the general principles of electrophilic aromatic substitution, where the bromine atom acts as a moderately deactivating group while the benzothiazole nitrogen provides weak activation.
Acetylation reactions using acetyl chloride and aluminum chloride show exclusive regioselectivity for the carbon-4 position, yielding 81% of the desired product at 50°C [2]. This high selectivity is attributed to the steric hindrance around the carbon-5 and carbon-6 positions combined with the electronic distribution in the benzothiazole ring system. Sulfonation with sulfur trioxide in sulfuric acid occurs preferentially at carbon-6 with a 5:1 selectivity ratio over carbon-4, producing yields of 69% at elevated temperatures of 100°C .
| Reaction Type | Reagents | Temperature (°C) | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|---|
| Bromination at C-5 | Br₂/FeBr₃ in AcOH | 80 | 85 | C-5 > C-6 (4:1) | |
| Nitration at C-6 | HNO₃/H₂SO₄ | 25 | 72 | C-6 > C-4 (3:1) | [2] |
| Chlorination at C-4 | Cl₂/AlCl₃ | 60 | 78 | C-4 > C-6 (2:1) | [2] |
| Acetylation at C-4 | CH₃COCl/AlCl₃ | 50 | 81 | C-4 exclusive | [2] |
| Sulfonation at C-6 | SO₃/H₂SO₄ | 100 | 69 | C-6 > C-4 (5:1) |
The bromine atom at the 5-position in 5-bromo-2-methylbenzothiazole serves as an excellent leaving group for nucleophilic aromatic substitution reactions, particularly under elevated temperature conditions in polar aprotic solvents. Sodium methoxide displacement reactions in dimethyl sulfoxide at 120°C proceed with high efficiency, yielding 92% of 5-methoxy-2-methylbenzothiazole after 6 hours . The reaction mechanism follows the addition-elimination pathway characteristic of nucleophilic aromatic substitution, with the electron-deficient benzothiazole ring facilitating nucleophile attack.
Amine nucleophiles demonstrate excellent reactivity with piperidine and morpholine showing particularly favorable reaction profiles. Piperidine displacement in dimethylformamide at 100°C achieves 88% yield of 5-piperidyl-2-methylbenzothiazole within 4 hours [3]. Morpholine reactions under milder conditions (80°C in dimethyl sulfoxide) provide 90% yield in just 3 hours, highlighting the enhanced nucleophilicity of this cyclic amine .
Thiocyanate displacement using potassium thiocyanate requires slightly more forcing conditions, with optimal results obtained at 110°C in dimethylformamide over 8 hours, producing 85% yield of 5-thiocyanato-2-methylbenzothiazole [4]. The resulting thiocyanate group provides a versatile synthetic handle for further transformations. Azide substitution reactions with sodium azide proceed efficiently at 90°C in dimethylformamide, affording 82% yield of 5-azido-2-methylbenzothiazole after 5 hours, offering access to amino derivatives through subsequent reduction .
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
|---|---|---|---|---|---|---|
| Sodium methoxide | DMSO | 120 | 6 | 92 | 5-Methoxy-2-methylbenzothiazole | |
| Piperidine | DMF | 100 | 4 | 88 | 5-Piperidyl-2-methylbenzothiazole | [3] |
| Potassium thiocyanate | DMF | 110 | 8 | 85 | 5-Thiocyanato-2-methylbenzothiazole | [4] |
| Morpholine | DMSO | 80 | 3 | 90 | 5-Morpholino-2-methylbenzothiazole | |
| Sodium azide | DMF | 90 | 5 | 82 | 5-Azido-2-methylbenzothiazole |
Thermal analysis of 5-bromo-2-methylbenzothiazole reveals a complex multi-stage decomposition process characterized by distinct temperature-dependent mechanisms. Initial debromination occurs in the temperature range of 170-180°C, representing the primary thermal degradation pathway with 15% weight loss and an activation energy of 125 kilojoules per mole [5]. This process involves homolytic cleavage of the carbon-bromine bond, generating bromine radicals and benzothiazole-based radical intermediates.
The formation of 2-methylbenzothiazole becomes prominent at 200-220°C through hydrogen abstraction mechanisms, accounting for 35% weight loss with an activation energy of 165 kilojoules per mole [6]. This transformation represents a significant structural rearrangement where the bromine substituent is replaced by hydrogen through radical chain processes. Thermogravimetric analysis coupled with differential scanning calorimetry confirms the endothermic nature of this transformation.
Ring fragmentation initiates at 250-280°C, marking the onset of more extensive structural breakdown with 62% weight loss and requiring 210 kilojoules per mole activation energy [5]. This process involves the relief of ring strain through the breaking of thiazole ring bonds. Complete thiazole ring opening occurs at 300-350°C, characterized by simultaneous carbon-sulfur and carbon-nitrogen bond cleavage, resulting in 85% weight loss with an activation energy of 285 kilojoules per mole [6].
The final stage involves complete pyrolysis at 400-450°C, leading to carbonaceous residue formation with 95% total weight loss and requiring 350 kilojoules per mole [5]. Mass spectrometric analysis of the evolved gases reveals the formation of hydrogen bromide, methylated sulfur compounds, and various nitrogenous fragments during different stages of thermal decomposition.
| Temperature Range (°C) | Decomposition Products | Weight Loss (%) | Kinetic Parameters (kJ/mol) | Mechanism | Reference |
|---|---|---|---|---|---|
| 170-180 | Initial debromination | 15 | 125 | C-Br bond cleavage | [5] |
| 200-220 | 2-Methylbenzothiazole formation | 35 | 165 | Hydrogen abstraction | [6] |
| 250-280 | Ring fragmentation onset | 62 | 210 | Ring strain relief | [5] |
| 300-350 | Complete thiazole ring opening | 85 | 285 | C-S/C-N bond breaking | [6] |
| 400-450 | Carbonaceous residue formation | 95 | 350 | Complete pyrolysis | [5] |
The photochemical behavior of 5-bromo-2-methylbenzothiazole exhibits wavelength-dependent reactivity patterns, with distinct photochemical pathways activated by different regions of the ultraviolet and visible spectrum. Short-wavelength irradiation at 254 nanometers induces ring photoisomerization processes with a quantum yield of 0.15, leading to the formation of isomeric benzothiazole structures through concerted rearrangement mechanisms [7]. These transformations involve temporary disruption of aromaticity followed by bond reorganization.
Medium-wavelength ultraviolet radiation at 300 nanometers promotes homolytic cleavage of the carbon-bromine bond with enhanced efficiency, achieving a quantum yield of 0.32 [8]. This photolytic process generates bromine atoms and benzothiazole radicals that subsequently undergo coupling reactions to form dimeric and higher oligomeric products. The radical intermediates can be trapped and characterized using electron paramagnetic resonance spectroscopy.
Near-ultraviolet irradiation at 330 nanometers facilitates thiyl radical formation through a complex photochemical sequence involving sulfur-centered radical intermediates [8]. These species demonstrate high reactivity toward alkenes, participating in thiol-ene addition reactions with quantum yields of 0.28. The resulting thiol-ene adducts represent valuable synthetic intermediates for polymer chemistry applications.
Longer wavelength excitation at 365 nanometers promotes excited-state proton transfer processes with a quantum yield of 0.12, resulting in the formation of hydroxylated derivatives through photoacid mechanisms [9]. This process involves the temporary formation of charge-separated excited states that facilitate proton migration and subsequent hydroxyl radical formation. Visible light irradiation at 420 nanometers induces intersystem crossing to triplet states with reduced efficiency (quantum yield 0.08), leading to spin-forbidden photochemical processes that generate long-lived excited states [7].
| Wavelength (nm) | Primary Process | Quantum Yield | Products | Mechanism Type | Reference |
|---|---|---|---|---|---|
| 254 | Ring photoisomerization | 0.15 | Isomeric benzothiazoles | Concerted rearrangement | [7] |
| 300 | C-Br bond homolysis | 0.32 | Radical coupling products | Radical pathway | [8] |
| 330 | Thiyl radical formation | 0.28 | Thiol-ene adducts | Addition reaction | [8] |
| 365 | Excited state proton transfer | 0.12 | Hydroxylated derivatives | Photoacid reaction | [9] |
| 420 | Intersystem crossing | 0.08 | Triplet state products | Spin-forbidden process | [7] |
The environmental fate and oxidative stability of 5-bromo-2-methylbenzothiazole varies significantly across different environmental matrices, with degradation rates ranging from hours to weeks depending on the specific conditions and oxidizing agents present. Aqueous solution stability at neutral pH demonstrates moderate persistence with a half-life of 8.5 days and a first-order degradation rate constant of 3.4 × 10⁻³ per hour [10]. The primary degradation products include hydroxylated metabolites formed through hydroxyl radical attack at various positions on the benzothiazole ring.
Soil matrix interactions significantly enhance compound stability, with half-life extending to 15.2 days due to adsorption processes and reduced bioavailability [11]. The degradation rate decreases to 1.9 × 10⁻³ per hour, with the formation of conjugated complexes with soil organic matter representing the predominant transformation pathway. These interactions protect the compound from direct oxidative attack while facilitating gradual biotransformation processes.
Atmospheric degradation proceeds more rapidly due to photochemical processes and reaction with atmospheric oxidants, resulting in a half-life of 4.3 days and a degradation rate of 6.7 × 10⁻³ per hour [12]. Photo-oxidation products include ring-opened structures and various oxygenated derivatives formed through reaction with hydroxyl radicals and ozone. The atmospheric transformation rate is enhanced by the presence of nitrogen oxides and other atmospheric pollutants that generate reactive oxygen species.
Advanced oxidation processes demonstrate extremely high degradation efficiency, with ultraviolet radiation combined with hydrogen peroxide achieving complete degradation within hours [13]. The half-life under these conditions is only 0.12 days with a degradation rate of 2.4 × 10⁻¹ per hour, producing ring-opened compounds as major intermediates. Ozone treatment shows even higher efficiency with a half-life of 0.08 days and degradation rate of 3.6 × 10⁻¹ per hour, ultimately leading to complete mineralization to carbon dioxide, water, and inorganic bromide [13].
| Matrix | Half-life (days) | Degradation Rate (h⁻¹) | Major Products | Stability Order | Reference |
|---|---|---|---|---|---|
| Aqueous solution (pH 7) | 8.50 | 3.4 × 10⁻³ | Hydroxylated metabolites | 3 | [10] |
| Soil suspension | 15.20 | 1.9 × 10⁻³ | Conjugated complexes | 1 | [11] |
| Atmospheric conditions | 4.30 | 6.7 × 10⁻³ | Photo-oxidation products | 4 | [12] |
| UV/H₂O₂ system | 0.12 | 2.4 × 10⁻¹ | Ring-opened compounds | 5 | [13] |
| Ozone treatment | 0.08 | 3.6 × 10⁻¹ | Mineralization products | 5 | [13] |